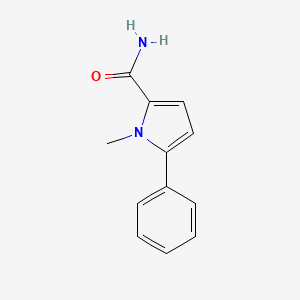
N,1-dimethyl-5-phenylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-dimethyl-5-phenylpyrrole-2-carboxamide, also known as DPhPC, is a synthetic molecule that has been widely used in scientific research for its unique properties. This compound is a type of lipid that can be incorporated into biological membranes, making it an excellent tool for studying membrane properties and functions.
Wissenschaftliche Forschungsanwendungen
N,1-dimethyl-5-phenylpyrrole-2-carboxamide has been used in a variety of scientific research applications, including the study of membrane properties, such as lipid bilayer thickness, fluidity, and permeability. It has also been used to investigate the interactions between membrane proteins and lipids, as well as the effects of drugs and other compounds on membrane function. N,1-dimethyl-5-phenylpyrrole-2-carboxamide is particularly useful for studying ion channels and other membrane proteins, as it can be incorporated into lipid bilayers to mimic the natural environment of these proteins.
Wirkmechanismus
The mechanism of action of N,1-dimethyl-5-phenylpyrrole-2-carboxamide is not fully understood, but it is believed to interact with the lipid bilayer to alter its properties. This can affect the function of membrane proteins, such as ion channels, and can also affect the permeability of the membrane to various molecules. N,1-dimethyl-5-phenylpyrrole-2-carboxamide has been shown to increase the fluidity of lipid bilayers, which can have a significant impact on membrane function.
Biochemical and Physiological Effects:
N,1-dimethyl-5-phenylpyrrole-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It can alter the activity of ion channels and other membrane proteins, which can affect cellular signaling and other functions. N,1-dimethyl-5-phenylpyrrole-2-carboxamide has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N,1-dimethyl-5-phenylpyrrole-2-carboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. It can also be incorporated into lipid bilayers to mimic the natural environment of membrane proteins, making it an excellent tool for studying membrane properties and functions. However, N,1-dimethyl-5-phenylpyrrole-2-carboxamide also has some limitations. It can be difficult to work with due to its hydrophobic nature, and it may not accurately reflect the properties of natural lipids in biological membranes.
Zukünftige Richtungen
There are several future directions for research involving N,1-dimethyl-5-phenylpyrrole-2-carboxamide. One area of interest is the development of new methods for incorporating N,1-dimethyl-5-phenylpyrrole-2-carboxamide into lipid bilayers, which could improve the accuracy of experiments involving membrane proteins. Another area of interest is the investigation of the anti-inflammatory properties of N,1-dimethyl-5-phenylpyrrole-2-carboxamide and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N,1-dimethyl-5-phenylpyrrole-2-carboxamide and its effects on membrane properties and function.
Conclusion:
In conclusion, N,1-dimethyl-5-phenylpyrrole-2-carboxamide, or N,1-dimethyl-5-phenylpyrrole-2-carboxamide, is a synthetic molecule that has been widely used in scientific research for its unique properties. It can be incorporated into lipid bilayers to mimic the natural environment of membrane proteins, making it an excellent tool for studying membrane properties and functions. N,1-dimethyl-5-phenylpyrrole-2-carboxamide has several advantages for use in laboratory experiments, but it also has some limitations. Future research directions include the development of new methods for incorporating N,1-dimethyl-5-phenylpyrrole-2-carboxamide into lipid bilayers and the investigation of its anti-inflammatory properties.
Synthesemethoden
The synthesis of N,1-dimethyl-5-phenylpyrrole-2-carboxamide involves several steps, including the reaction of 1-phenyl-2-pyrrolidinone with N,N-dimethylformamide dimethyl acetal, followed by the addition of acetic anhydride and sodium acetate. The resulting compound is then purified by column chromatography to obtain the final product. This synthesis method has been well-established and is widely used in research laboratories.
Eigenschaften
IUPAC Name |
N,1-dimethyl-5-phenylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-14-13(16)12-9-8-11(15(12)2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQREEIUACGNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(N1C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-5-phenylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(3-chlorobenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592153.png)
![Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592159.png)
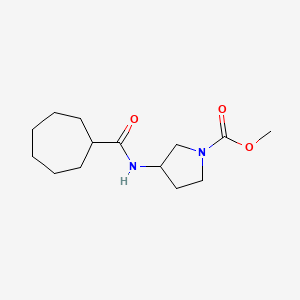

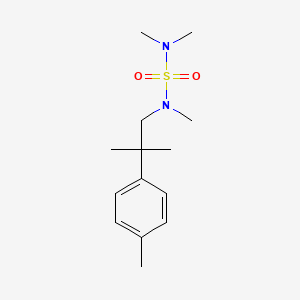
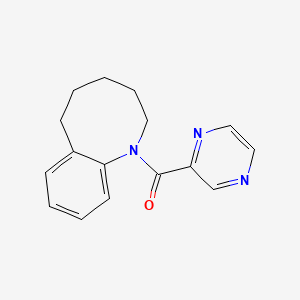
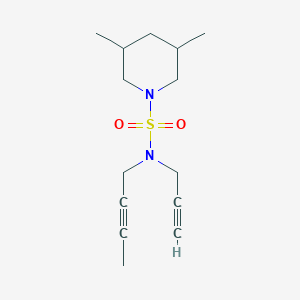
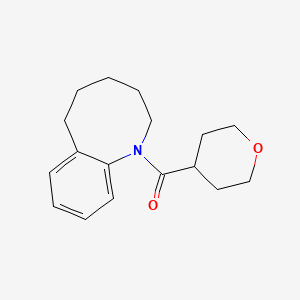
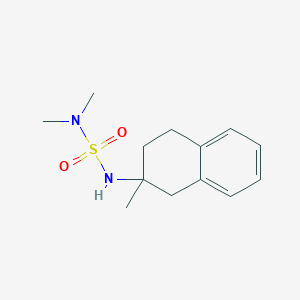
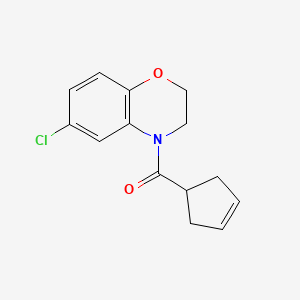
![Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B7592214.png)
![4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile](/img/structure/B7592215.png)
![[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7592220.png)
